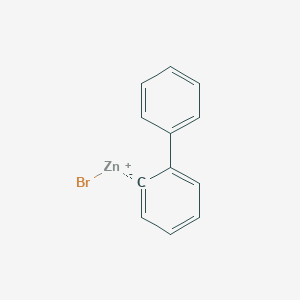

2-(Biphenyl)zinc bromide

Description

Historical Context and Evolution of Organozinc Chemistry

The field of organometallic chemistry began in 1848 when Edward Frankland synthesized the first organozinc compound, diethylzinc (B1219324), by heating ethyl iodide with zinc metal. wikipedia.orgslideshare.net This discovery was a foundational moment, leading to further explorations into the nature of chemical bonds and valence. digitellinc.com Over the following decades, the synthetic utility of organozinc reagents was steadily uncovered. Key milestones include the Frankland-Duppa reaction for synthesizing α,α-dialkyl-α-hydroxycarboxylate esters and the work of Aleksandr Mikhailovich Zaitsev and his students, who pioneered the synthesis of tertiary alcohols from alkylzinc reagents and acid chlorides. digitellinc.com

Further significant advancements included the Reformatsky reaction, developed by Sergei Nikolaevich Reformatskii, which utilizes an α-haloester and a carbonyl compound to form a β-hydroxyester. wikipedia.orgdigitellinc.com The Simmons-Smith reaction, another critical development, employs an organozinc reagent for the synthesis of cyclopropanes. slideshare.net Despite these early successes, the reactivity of organozinc compounds was often overshadowed by the more potent Grignard and organolithium reagents. acs.org Consequently, their full potential remained underappreciated for a considerable time. acs.org A renaissance in organozinc chemistry occurred in recent decades, largely driven by the development of palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, which showcased the unique advantages of organozinc reagents. acs.orgsigmaaldrich.com

Significance of Organozinc Reagents in Carbon-Carbon Bond Formation

Organozinc reagents are of paramount importance in modern organic synthesis, primarily for their role in the formation of carbon-carbon (C-C) bonds. slideshare.netacs.org These reagents are crucial partners in numerous powerful synthetic transformations, including the Nobel Prize-winning Negishi cross-coupling reaction. wikipedia.orgrsc.org The Negishi coupling allows for the efficient formation of C-C bonds between an organozinc compound and an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgyoutube.com

A key advantage of organozinc reagents is their remarkable functional group tolerance. sigmaaldrich.comsigmaaldrich.com Unlike the more reactive organolithium or Grignard reagents, organozinc compounds are compatible with a wide array of sensitive functional groups such as esters, ketones, nitriles, and amides. sigmaaldrich.comsigmaaldrich.com This chemoselectivity allows for the synthesis of complex, highly functionalized molecules without the need for extensive protecting group strategies. researchgate.net This tolerance, combined with their moderate reactivity, makes them ideal for intricate synthetic routes in the production of pharmaceuticals, agrochemicals, and advanced materials. acs.orgresearchgate.net Reactions involving organozinc reagents include the Barbier reaction, Fukuyama coupling, and Michael additions. wikipedia.orgslideshare.netsigmaaldrich.com

Unique Position of Biphenyl-Derived Organozinc Bromides within Organometallic Chemistry

Within the broader class of organozinc reagents, biphenyl-derived organozinc bromides hold a special position, particularly as precursors for the synthesis of biaryl and poly-aryl structures. The biaryl motif is a privileged scaffold found in numerous pharmaceuticals, natural products, and materials for asymmetric catalysis. nih.gov 2-(Biphenyl)zinc bromide serves as a key building block for introducing the biphenyl (B1667301) unit into more complex molecular architectures.

The utility of these reagents is most prominent in palladium-catalyzed cross-coupling reactions. rsc.org For instance, they can be coupled with various aryl halides or triflates to construct unsymmetrical biaryls with high regio- and chemoselectivity. rsc.org The synthesis of valsartan, a cardiovascular drug, involves a Negishi coupling step where an organozinc chloride compound is coupled with an aryl bromide to form the core biphenyl structure. rsc.org The controlled reactivity of the carbon-zinc bond in these reagents allows for precise bond construction under relatively mild conditions, which is essential for preserving the integrity of complex molecular frameworks. nih.gov Their ability to participate in these selective coupling reactions makes them invaluable tools for medicinal chemists and material scientists aiming to create novel compounds with specific structural and electronic properties. researchgate.netacs.org

Chemical and Physical Properties of this compound

The properties of this compound are primarily inferred from its classification as a heteroleptic organozinc halide (RZnX) and its behavior in solution as a reagent for organic synthesis. wikipedia.org

| Property | Data |

| Chemical Formula | C₁₂H₉BrZn |

| Appearance | Typically used as a solution in a solvent like Tetrahydrofuran (B95107) (THF) |

| Classification | Heteroleptic Organozinc Compound wikipedia.org |

| Solubility | Soluble in organic solvents like Tetrahydrofuran (THF) sigmaaldrich.com |

Synthetic Methodologies for this compound

The primary method for synthesizing aryl-zinc halides like this compound involves the transmetalation of an organolithium or Grignard reagent with a zinc halide. sigmaaldrich.com A common route starts with an appropriate bromo-biphenyl precursor.

For example, a general procedure for a related compound, 4-cyanophenylzinc bromide, involves the following steps:

Lithiation: An aryl bromide (e.g., 4-bromobenzonitrile) is dissolved in a dry solvent like tetrahydrofuran (THF) and cooled to a very low temperature (e.g., -100°C). orgsyn.org

Addition of Butyllithium (B86547): A solution of butyllithium (BuLi) in hexanes is added slowly to the cooled solution, resulting in a lithium-halogen exchange to form the aryllithium intermediate. orgsyn.org

Transmetalation: A solution of zinc bromide (ZnBr₂) in THF is then added to the aryllithium species. orgsyn.org This results in the formation of the desired aryl-zinc bromide reagent. orgsyn.org

This transmetalation approach is widely used because the direct reaction of less reactive aryl bromides with zinc metal can be difficult. sigmaaldrich.com The use of highly reactive organolithium or Grignard intermediates facilitates the formation of the organozinc compound, which is then ready for use in subsequent coupling reactions. sigmaaldrich.comsigmaaldrich.com

Applications in Organic Synthesis

The primary application of this compound is as a nucleophilic partner in palladium- or nickel-catalyzed cross-coupling reactions to construct larger, more complex molecules containing the biphenyl core.

Cross-Coupling Reactions for the Synthesis of Biaryl Compounds

The Negishi cross-coupling reaction is a cornerstone of modern synthetic chemistry for forming C-C bonds, and it is the principal arena where this compound is employed. rsc.org In a typical reaction, this compound is reacted with an aryl halide (e.g., an iodo- or bromoarene) in the presence of a palladium catalyst, such as one derived from palladium bis(dibenzylideneacetone) (Pd(dba)₂), and a suitable ligand like a phosphine (B1218219). rsc.org

This methodology provides a direct and efficient pathway to unsymmetrical poly-aryl systems, which are otherwise challenging to synthesize. rsc.org For example, the coupling of a cyanophenyl zinc bromide with an o-iodobenzoate derivative, catalyzed by a palladium complex, has been shown to furnish biphenyl derivatives in good yields. rsc.org The functional group tolerance of the organozinc reagent is critical in these syntheses, allowing for the presence of esters, nitriles, and other groups on the coupling partners. sigmaaldrich.comsigmaaldrich.com This versatility makes this compound and related reagents indispensable for building the complex molecular frameworks required for pharmaceuticals and advanced materials. nih.gov The synthesis of biaryl compounds is of immense importance due to their prevalence in biologically active molecules and materials science. nih.govresearchgate.netorganic-chemistry.org

Structure

3D Structure of Parent

Properties

IUPAC Name |

bromozinc(1+);phenylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9.BrH.Zn/c1-3-7-11(8-4-1)12-9-5-2-6-10-12;;/h1-9H;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCGHCHDIFYBBCW-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=[C-]2.[Zn+]Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Biphenyl Zinc Bromide and Analogues

Direct Insertion of Active Zinc into Aryl Bromides

The direct oxidative insertion of zinc metal into the carbon-bromine bond of 2-bromobiphenyl (B48390) is a direct and atom-economical method for generating 2-(biphenyl)zinc bromide. This reaction's success is highly dependent on the reactivity of the zinc metal, which typically requires activation to overcome the passivating effects of a surface oxide layer and to facilitate the electron transfer process. nih.gov

Activation Techniques for Zinc Metal

Commercially available zinc powder or dust is often insufficiently reactive for direct insertion into aryl bromides under mild conditions. researchgate.net Consequently, several activation methods have been developed to enhance its reactivity.

Rieke® Zinc : One of the most effective forms of activated zinc is Rieke® Zinc, which is prepared by the chemical reduction of a zinc salt, typically zinc chloride (ZnCl₂), with an alkali metal like lithium or potassium in a suitable solvent such as tetrahydrofuran (B95107) (THF). nih.govnih.gov The use of lithium naphthalenide as the reducing agent is a common practice. researchgate.net This process generates highly porous, finely divided zinc nanoparticles with a large, clean surface area, which readily undergo oxidative addition to organic halides. nih.govriekemetals.com The specific preparation method of Rieke zinc, including the choice of reducing metal and the presence of residual salts from the preparation, can influence the reactivity of the zinc and the nature of the organozinc product formed. nih.gov

Chemical Activation : A more common and convenient laboratory-scale approach involves treating standard zinc dust with chemical activators. These agents work by removing the passivating zinc oxide (ZnO) layer from the metal's surface through chemical reaction or etching. nih.gov Commonly used activators include 1,2-dibromoethane (B42909), iodine, or trimethylsilyl (B98337) chloride (TMSCl). nih.govnih.gov For instance, a small amount of 1,2-dibromoethane can initiate the process, and TMSCl is also frequently employed to facilitate the reaction. nih.govbeilstein-journals.org

Activation with Lithium Chloride : A widely adopted and highly efficient method involves the use of lithium chloride (LiCl) in conjunction with zinc dust. organic-chemistry.org While LiCl does not activate the zinc surface in the same way as etching agents, it plays a crucial role by solubilizing the organozinc halide as it forms on the metal surface. This prevents the product from passivating the zinc and allows the reaction to proceed to completion under mild conditions. organic-chemistry.org The resulting LiCl-solubilized organozinc reagents often exhibit enhanced reactivity in subsequent coupling reactions.

Mechanochemical Activation : An alternative, solvent-free activation method is mechanochemistry, which uses ball milling to activate the zinc. nih.gov Grinding the zinc metal, either alone or with the aryl halide, breaks up the oxide layer and creates fresh metal surfaces for reaction, negating the need for bulk solvents and inert atmosphere techniques during the activation step. nih.gov

| Activation Method | Reagents/Procedure | Mechanism of Action | Key Advantages |

|---|---|---|---|

| Rieke® Zinc | Reduction of ZnCl₂ with Li or K (e.g., using naphthalene (B1677914) as an electron carrier) | Creates high-purity, high-surface-area zinc nanoparticles. researchgate.netnih.gov | Very high reactivity, allows insertion under mild conditions. riekemetals.com |

| Chemical Etching | 1,2-Dibromoethane, I₂, TMSCl | Removes the passivating ZnO layer from the zinc surface. nih.govnih.gov | Simple, inexpensive, and effective for lab-scale preparations. beilstein-journals.org |

| Lithium Chloride | Addition of anhydrous LiCl to the reaction mixture | Solubilizes the RZnX product, preventing surface passivation. organic-chemistry.org | Enables high yields at room temperature in THF. beilstein-journals.orgorganic-chemistry.org |

| Mechanochemical | Ball milling of zinc powder | Physically breaks the oxide layer and increases surface area. nih.gov | Solvent-free, form-independent activation. nih.gov |

Reaction Conditions and Solvent Effects (e.g., Tetrahydrofuran)

The choice of solvent and reaction conditions is critical for the successful synthesis of this compound via direct insertion.

Solvent : Tetrahydrofuran (THF) is the most commonly employed solvent for this reaction. organic-chemistry.org Its coordinating ability helps to stabilize the resulting organozinc species. The use of LiCl in THF has proven particularly effective, allowing for the quantitative formation of various arylzinc bromides at temperatures ranging from 25 to 50°C. beilstein-journals.orgorganic-chemistry.org Other ether-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) can also be used. beilstein-journals.org While direct insertion into aryl bromides is often sluggish in THF alone, the addition of polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) can accelerate the reaction, sometimes in conjunction with catalytic systems. nih.gov

Temperature : Without effective activation, elevated temperatures may be required to initiate zinc insertion into aryl bromides. researchgate.net However, the use of highly activated zinc (like Rieke Zinc) or the LiCl-mediated method allows the reaction to proceed efficiently at or slightly above room temperature. riekemetals.comorganic-chemistry.org This is advantageous for preparing thermally sensitive or functionalized organozinc reagents.

Atmosphere : Organozinc reagents are sensitive to moisture and oxygen. Therefore, these reactions must be carried out under an inert atmosphere, typically using dry nitrogen or argon, and with anhydrous solvents. nih.gov

| Condition | Parameter | Rationale/Effect | Reference |

|---|---|---|---|

| Solvent | Tetrahydrofuran (THF) | Standard ethereal solvent, good for solubilizing reagents and stabilizing the organozinc product. | organic-chemistry.org |

| Additive | Lithium Chloride (LiCl) | Breaks up organozinc aggregates and solubilizes the product, preventing passivation of the zinc surface and increasing reaction rate. | beilstein-journals.orgorganic-chemistry.org |

| Temperature | 25-50 °C | With LiCl activation, the reaction proceeds efficiently at or near room temperature, avoiding decomposition of sensitive functional groups. | organic-chemistry.org |

| Atmosphere | Inert (Argon or Nitrogen) | Prevents decomposition of the organozinc reagent by reaction with atmospheric oxygen and moisture. | nih.gov |

Scope and Limitations with Substituted Biphenyl (B1667301) Bromides

The direct insertion of zinc is a robust method compatible with a wide array of functional groups, a key advantage of organozinc chemistry. organic-chemistry.org

Scope : The LiCl-mediated zinc insertion method is tolerant of sensitive and valuable functional groups such as esters, nitriles, and amides on the aromatic ring. organic-chemistry.org This allows for the synthesis of complex, functionalized this compound analogues that would not be accessible using more reactive organometallic routes. The presence of electron-withdrawing groups on the aryl bromide can facilitate the oxidative insertion of zinc. nih.govuni-muenchen.de

Limitations : While highly effective, the method has some limitations. Steric hindrance around the carbon-bromine bond can impede the reaction. For biphenyl systems, substituents at the 2'- or 6'-positions (ortho to the phenyl group) or at the 3-position (ortho to the bromine) could potentially slow down the rate of insertion. Furthermore, aryl chlorides are significantly less reactive than aryl bromides and typically require catalytic activation (e.g., with nickel or cobalt complexes) for zinc insertion to occur efficiently. nih.gov The direct insertion method is generally not applicable to aryl sulfonates like tosylates or mesylates without the use of a catalyst. nih.gov

Transmetalation Approaches

Transmetalation, the transfer of an organic group from one metal to another, provides a reliable and highly versatile alternative for preparing this compound. This approach typically involves the initial formation of a more reactive organometallic compound (organolithium or Grignard reagent) followed by its reaction with a zinc halide salt, such as zinc bromide (ZnBr₂). nih.gov

From Grignard Reagents (e.g., Biphenylmagnesium Bromide)

The preparation of this compound can be achieved by reacting the corresponding Grignard reagent, 2-biphenylmagnesium bromide, with anhydrous zinc bromide. The Grignard reagent is first prepared by the standard method of reacting 2-bromobiphenyl with magnesium turnings in an ethereal solvent like THF or diethyl ether.

The subsequent transmetalation is driven by the difference in electronegativity between magnesium and zinc, leading to the formation of the more covalent and less reactive carbon-zinc bond. This reaction is typically fast and proceeds in high yield. The resulting organozinc reagent is often used in situ for subsequent reactions. This method is particularly useful as it leverages the well-established chemistry of Grignard reagents.

From Organolithium Compounds

A powerful and widely used method for preparing functionalized arylzinc reagents involves transmetalation from an organolithium intermediate. orgsyn.org This two-step procedure begins with the formation of 2-biphenyllithium. This is typically accomplished via a halogen-metal exchange reaction by treating 2-bromobiphenyl with an alkyllithium reagent, such as n-butyllithium or sec-butyllithium, at very low temperatures (e.g., -78 °C to -100 °C) in THF. orgsyn.org

Once the 2-biphenyllithium is formed, a solution of anhydrous zinc bromide in THF is added to the reaction mixture. The transmetalation occurs rapidly, even at low temperatures, to furnish this compound in high yield. orgsyn.org This low-temperature protocol is highly compatible with a variety of functional groups that would be reactive towards alkyllithium reagents at higher temperatures, making it a superior method for creating complex, functionalized analogues.

Optimization of Transmetalation Conditions

Transmetalation is a widely used strategy for the synthesis of organozinc halides when the precursor organohalide is not sufficiently reactive for direct zinc insertion or when specific reactivity is required. This process typically involves the reaction of an organolithium or Grignard reagent with a zinc halide salt, such as zinc bromide (ZnBr₂). The optimization of these conditions is crucial for achieving high yields, purity, and functional group compatibility.

Key parameters that are often optimized include the choice of solvent, reaction temperature, and the use of additives. For instance, the synthesis of aryl zinc reagents, analogous to this compound, often benefits from the presence of lithium chloride (LiCl). nih.gov LiCl can break up organozinc agglomerates and enhance the solubility and reactivity of the resulting organozinc species. nih.gov The choice of solvent is also critical; polar aprotic solvents can facilitate the reaction but may present challenges in removal and compatibility with certain functional groups. nih.gov

Detailed research findings have shown that a combination of factors must be finely tuned to maximize the efficiency of the transmetalation. The temperature must be controlled to prevent side reactions, particularly when using highly reactive organolithium precursors.

Table 1: Optimization of Transmetalation Conditions for Aryl Zinc Halide Formation

| Parameter | Condition A | Condition B | Condition C | Outcome/Observation |

| Organometallic Precursor | Aryllithium | Arylmagnesium bromide | Aryllithium | Aryllithium reagents are often more reactive but less functionally tolerant than Grignard reagents. |

| Zinc Salt | ZnBr₂ | ZnBr₂ | ZnCl₂ | Zinc bromide is commonly used, but the choice can influence the reactivity of the final organozinc reagent. |

| Solvent | Tetrahydrofuran (THF) | THF | Diethyl Ether | THF is a common solvent that effectively solvates the organometallic species. nih.gov |

| Additive | None | None | LiCl (1 equiv.) | The addition of LiCl often leads to higher yields and more reactive "ate" complexes. nih.gov |

| Temperature | -78 °C to rt | 0 °C to rt | -78 °C to rt | Low initial temperatures are crucial for controlling the exothermic reaction with organolithiums. |

This table represents a generalized optimization study based on common practices in organozinc synthesis. Specific conditions for this compound would require empirical determination but would follow these principles.

Preparation of Highly Active Zinc for Organozinc Bromide Formation

The direct oxidative insertion of zinc metal into the carbon-halogen bond of an organic halide is the most direct and atom-economical method for preparing organozinc halides. google.com However, commercial zinc metal is often coated with a passivating layer of zinc oxide, which inhibits the reaction. google.com Therefore, activation of the zinc is essential for achieving efficient synthesis.

Several methods have been developed to prepare highly active zinc:

Rieke® Zinc : This highly reactive form of zinc is generated by the chemical reduction of a zinc(II) salt, typically zinc chloride (ZnCl₂), with a strong reducing agent like lithium naphthalenide. google.comnih.gov The resulting finely divided, oxide-free zinc powder exhibits exceptional reactivity, enabling the insertion into even unreactive organic bromides and chlorides. nih.gov The high activity is attributed to its clean surface and large surface area. google.com

Chemical Activation : A more common and practical approach for laboratory and industrial-scale synthesis involves treating commercially available zinc dust or powder with chemical activators.

Iodine : A catalytic amount of iodine (I₂) is frequently used to activate zinc. organic-chemistry.org The iodine is believed to react with the zinc surface to remove the oxide layer and generate a small amount of zinc iodide in situ, which facilitates the oxidative insertion. organic-chemistry.org

1,2-Dibromoethane and Trimethylsilyl Chloride (TMSCl) : A combination of 1,2-dibromoethane and TMSCl is another effective method for activating zinc dust. nih.govnih.gov 1,2-Dibromoethane reacts with the zinc to form zinc bromide and ethene, creating fresh, reactive surfaces. TMSCl is thought to further clean the surface and prevent re-passivation. nih.gov

Acid Washing : An early method involved washing the zinc metal with dilute hydrochloric acid (HCl) to etch away the oxide layer, followed by rinsing with organic solvents to remove water. nih.gov

The choice of activation method depends on the reactivity of the aryl halide and the desired scale of the reaction. For a relatively reactive precursor like 2-bromobiphenyl, activation with iodine or the 1,2-dibromoethane/TMSCl combination is often sufficient. nih.govorganic-chemistry.org

Comparative Analysis of Synthetic Routes: Efficiency, Purity, and Functional Group Tolerance

The two principal routes to this compound—direct insertion of activated zinc into 2-bromobiphenyl and transmetalation from an intermediate organolithium or Grignard reagent—offer distinct advantages and disadvantages.

Direct Insertion:

Efficiency: This method can be highly efficient, especially when using highly activated zinc (e.g., Rieke zinc) or optimized activation protocols. google.comnih.gov Yields are often high, and the procedure is straightforward as it is a one-step process from the aryl bromide. organic-chemistry.org

Purity: The primary impurity is often unreacted 2-bromobiphenyl and Wurtz-type homocoupling byproducts (quaterphenyls). The purity of the organozinc reagent is generally high enough for subsequent reactions like Negishi coupling. rsc.org

Functional Group Tolerance: This is the key advantage of the direct insertion method. Organozinc reagents are known for their compatibility with electrophilic functional groups such as esters, nitriles, and amides, which would be attacked by more reactive organolithium or Grignard reagents. google.com

Transmetalation:

Purity: The purity can be very high, but the final solution may contain salts from the transmetalation step (e.g., LiBr or MgBr₂), which can sometimes influence the reactivity in subsequent steps. nih.gov

Functional Group Tolerance: This route is severely limited by the functional group tolerance of the initial organolithium or Grignard reagent formation. Electrophilic groups are generally not compatible with this method unless they are protected.

Table 2: Comparative Analysis of Synthetic Routes to this compound

| Feature | Route 1: Direct Insertion (Activated Zn) | Route 2: Transmetalation (from ArLi/ArMgX) |

| Starting Material | 2-Bromobiphenyl | 2-Bromobiphenyl or Biphenyl |

| Key Reagents | Activated Zinc (e.g., Zn/I₂ or Rieke Zn) nih.govorganic-chemistry.org | n-BuLi or Mg, then ZnBr₂ |

| Number of Steps | One | Two |

| Typical Efficiency | Good to Excellent organic-chemistry.org | Moderate to Excellent (step-dependent) |

| Purity Concerns | Unreacted halide, homocoupling byproducts | Residual salts (LiBr, MgBr₂) |

| Functional Group Tolerance | Excellent (tolerates esters, nitriles, amides) google.com | Poor (incompatible with most electrophilic groups) nih.gov |

| Key Advantage | Simplicity, functional group tolerance google.com | Predictable formation from pre-formed organometallics |

Reactivity and Mechanistic Investigations of 2 Biphenyl Zinc Bromide

Fundamental Reactivity Patterns as a Nucleophile

The carbon-zinc bond in 2-(biphenyl)zinc bromide is polarized, rendering the biphenyl (B1667301) group nucleophilic. This allows it to participate in a variety of carbon-carbon bond-forming reactions by attacking electrophilic centers. While organozinc reagents are generally less nucleophilic than their Grignard or organolithium counterparts, this moderate reactivity can be advantageous, leading to higher chemoselectivity in the presence of sensitive functional groups. youtube.com

A notable example of the nucleophilic character of a structurally similar organozinc reagent is the use of 2-chlorophenylzinc bromide in the multicomponent synthesis of clopidogrel (B1663587) and ticlopidine (B1205844). nih.govmdpi.com In these reactions, the arylzinc compound adds to an electrophilic carbonyl group of an alkyl glyoxylate, which is part of a Mannich-like reaction. nih.govmdpi.com The efficiency of this nucleophilic addition is dependent on the stoichiometry of the organozinc reagent, with optimal results often requiring a significant excess. mdpi.com This highlights the role of the organozinc compound as a potent carbon nucleophile in complex, one-pot transformations.

The table below illustrates the influence of the amount of an ortho-substituted arylzinc bromide on the conversion and yield of a multicomponent reaction, demonstrating its nucleophilic role.

| Entry | Equivalents of Arylzinc Bromide | Conversion (%) | Isolated Yield (%) |

| 1 | 1.5 | 0 | 0 |

| 2 | 2.0 | 0 | 0 |

| 3 | 2.5 | Reaction starts | - |

| 4 | 3.0 | 100 | 82 |

| 5 | 4.0 | 100 | - |

| 6 | 5.0 | 100 | - |

| Data adapted from a study on a similar ortho-substituted arylzinc bromide in a multicomponent reaction. mdpi.com |

Oxidative Addition Processes in Organozinc Formation

The synthesis of this compound from 2-bromobiphenyl (B48390) and metallic zinc proceeds via an oxidative addition mechanism. This process involves the insertion of the zinc metal into the carbon-bromine bond of the aryl halide. Mechanistic studies on the formation of arylzinc reagents from aryl bromides provide significant insights into this fundamental step.

Kinetic Studies of Zinc Insertion

Kinetic investigations into the oxidative addition of highly reactive zinc to aryl bromides reveal a strong dependence on the structure of the aryl halide. nih.govnih.gov This is in contrast to similar reactions with other metals like magnesium. nih.gov The rate-determining step in the formation of arylzinc bromides from aryl bromides is suggested to be an electron transfer (ET) from the zinc metal to the aryl bromide. nih.govnih.gov

Linear free-energy relationships (LFERs), such as Hammett plots, show a correlation between the reaction rate and the electronic properties of the substituents on the aromatic ring. For the reaction of zinc with a series of substituted bromobenzenes, a positive ρ (rho) value is typically observed, indicating that electron-withdrawing groups on the aryl bromide accelerate the reaction. This is consistent with a mechanism where the buildup of negative charge on the aromatic ring occurs in the transition state, as would be expected for an electron transfer to the aryl bromide to form a radical anion. nih.gov

Role of Electron Transfer (ET) in Mechanism Elucidation

The electron transfer from the zinc surface to the aryl bromide is a critical event in the formation of the organozinc reagent. This single electron transfer (SET) results in the formation of an aryl bromide radical anion and a zinc cation radical. The aryl bromide radical anion is unstable and rapidly cleaves to form an aryl radical and a bromide anion.

The general mechanism is depicted as follows:

Electron Transfer (Rate-Determining Step): Ar-Br + Zn(s) → [Ar-Br]•⁻ Zn•⁺(s)

Fragmentation of the Radical Anion: [Ar-Br]•⁻ → Ar• + Br⁻

Radical Recombination on the Zinc Surface: Ar• + Zn•⁺(s) + Br⁻ → Ar-Zn-Br(s)

This ET mechanism is supported by the kinetic data, which shows that factors stabilizing the radical anion intermediate, such as electron-withdrawing substituents, increase the reaction rate. nih.gov

Evidence for Radical Intermediates in Zinc Insertion

The involvement of radical intermediates in the formation of arylzinc reagents is supported by experiments using radical clocks. nih.govnih.gov A radical clock is a compound that contains a radical precursor and a structural feature that undergoes a characteristic unimolecular rearrangement at a known rate. If a radical intermediate is formed during a reaction, it can be trapped before or after this rearrangement, and the ratio of the unrearranged to the rearranged products can provide information about the lifetime of the radical intermediate.

For instance, in the formation of arylzinc halides, the use of an aryl halide with a pendant cyclopropyl (B3062369) group can serve as a radical clock. If an aryl radical is formed, it can undergo a rapid ring-opening rearrangement. The detection of products derived from this ring-opened radical would provide strong evidence for the existence of the aryl radical intermediate. Studies on the reaction of active zinc with organic bromides have utilized such radical clock experiments to confirm the presence of radical intermediates. nih.govnih.gov

Transmetalation Steps in Catalytic Cycles

In transition metal-catalyzed cross-coupling reactions, such as the Negishi coupling, this compound acts as the organometallic nucleophile that transfers its biphenyl group to the transition metal catalyst, typically a palladium or nickel complex. youtube.comyoutube.com This step, known as transmetalation, is a crucial part of the catalytic cycle.

The generally accepted mechanism for the Negishi coupling involves the following key steps:

Oxidative Addition: The active Pd(0) or Ni(0) catalyst inserts into the bond of an organic halide (R-X) to form an organopalladium(II) or organonickel(II) complex.

Transmetalation: The organozinc reagent, in this case, this compound, reacts with the organopalladium(II) or organonickel(II) complex. The biphenyl group is transferred from zinc to the palladium or nickel center, and the halide from the catalyst is transferred to the zinc, forming a zinc halide salt as a byproduct.

Reductive Elimination: The two organic groups on the palladium or nickel center couple and are eliminated as the final product, regenerating the active Pd(0) or Ni(0) catalyst.

Reductive Elimination Pathways in Cross-Coupling Reactions

The final bond-forming step in a palladium-catalyzed cross-coupling reaction involving this compound is the reductive elimination from a diorganopalladium(II) intermediate. After transmetalation, this intermediate bears the 2-biphenyl group and the organic group from the coupling partner. The reductive elimination process forms the new carbon-carbon bond of the final product and regenerates the catalytically active Pd(0) species.

The rate and efficiency of reductive elimination are influenced by several factors, including the steric and electronic properties of the ligands on the palladium center and the nature of the coupling partners.

The following table summarizes the influence of electronic effects on the rate of reductive elimination from arylpalladium(II) complexes, which are analogous to the intermediates in the cross-coupling of this compound.

| Coupling Partners | Electronic Nature of Substituents on Aryl Groups | Effect on Reductive Elimination Rate |

| Aryl-Aryl | Electron-donating groups on one aryl and electron-withdrawing on the other | Generally accelerates |

| Aryl-Amine | Electron-deficient aryl halide and electron-rich amine | Accelerates nih.gov |

| Aryl-Nitrile | Electron-donating substituents on the aryl ligand | Accelerates nih.gov |

Studies on related systems have shown that bulky electron-donating phosphine (B1218219) ligands can promote reductive elimination. nih.govacs.org For example, in the C-N cross-coupling, palladium(II) amido complexes with electron-deficient aryl groups or electron-rich diarylamines undergo faster reductive elimination. nih.gov Conversely, for the formation of aryl nitriles, arylpalladium cyanide complexes with electron-donating substituents on the aryl ligand show faster reductive elimination. nih.gov These findings indicate that the electronic demand of the reductive elimination step is highly dependent on the nature of the atoms being joined. For the C-C bond formation in the coupling of this compound, the electronic properties of both the biphenyl group and the coupling partner, as well as the ancillary ligands, will collectively determine the facility of the reductive elimination step. rsc.org

Applications of 2 Biphenyl Zinc Bromide in Catalytic Organic Transformations

Negishi Cross-Coupling Reactions

The Negishi cross-coupling reaction, a Nobel Prize-winning discovery, involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.org This reaction has broad applicability due to the high functional group tolerance of organozinc reagents. organic-chemistry.org

Palladium-Catalyzed Negishi Coupling with Aryl/Heteroaryl Halides

Palladium complexes are widely utilized as catalysts for the Negishi coupling of 2-(biphenyl)zinc bromide with a variety of aryl and heteroaryl halides, leading to the synthesis of functionalized terphenyls and related biaryl structures. The efficiency of these reactions is highly dependent on the choice of ligands and reaction parameters.

The selection of the supporting ligand for the palladium catalyst is critical in the Negishi coupling of arylzinc reagents. Bulky and electron-rich phosphine (B1218219) ligands have been shown to be particularly effective in promoting the key steps of the catalytic cycle: oxidative addition and reductive elimination.

Landmark studies by Buchwald and coworkers have demonstrated the efficacy of biaryldialkylphosphine ligands in palladium-catalyzed Negishi couplings. For instance, in the coupling of secondary alkylzinc halides with aryl bromides and chlorides, the ligand CPhos was found to be superior to other biarylphosphine ligands like SPhos, RuPhos, and XPhos in terms of both yield and selectivity. nih.govorganic-chemistry.org This superiority is attributed to the ligand's ability to accelerate the rate of reductive elimination relative to the competing β-hydride elimination pathway. nih.gov While this work focuses on alkylzinc reagents, the principles of ligand design are broadly applicable to arylzinc reagents like this compound. The steric bulk of these ligands facilitates the reductive elimination step, which is often the rate-determining step in cross-coupling reactions.

A comparative study on the coupling of isopropylzinc bromide with ortho-substituted aryl bromides highlighted the significant impact of the ligand on the reaction outcome. The use of CPhos resulted in significantly higher yields and product ratios compared to other ligands, underscoring the importance of fine-tuning the ligand structure for optimal catalytic performance. nih.gov

| Ligand | Aryl Halide | Yield (%) | Reference |

|---|---|---|---|

| CPhos | 2-Bromobenzonitrile | 95 | nih.gov |

| SPhos | 2-Bromobenzonitrile | <60 | nih.gov |

| RuPhos | 2-Bromobenzonitrile | <70 | nih.gov |

| XPhos | 2-Bromobenzonitrile | <60 | nih.gov |

| CPhos | 2-Bromoanisole | 92 | nih.gov |

| SPhos | 2-Bromoanisole | <50 | nih.gov |

Reaction conditions such as temperature and solvent play a pivotal role in the outcome of palladium-catalyzed Negishi couplings. Many of these reactions can be conducted at ambient temperature, which is a significant advantage in terms of energy efficiency and functional group compatibility. nih.gov

The choice of solvent can have a pronounced effect on reaction rates and yields. Tetrahydrofuran (B95107) (THF) is a commonly used solvent for these reactions. nih.gov However, for certain substrates, particularly electron-deficient aryl bromides, the use of a co-solvent like toluene (B28343) can lead to higher yields and selectivities. nih.gov The polarity of the solvent can influence the solubility of the organozinc reagent and the catalytic species, thereby affecting the reaction kinetics.

The reaction time is also a critical parameter. While many couplings proceed to completion within a few hours at room temperature, more challenging substrates, such as aryl chlorides, may require longer reaction times to achieve high yields. nih.gov

| Aryl Halide | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Bromotoluene | THF | Room Temp | 3 | 94 | nih.gov |

| 4-Bromobenzonitrile | THF/Toluene | Room Temp | 1 | 96 | nih.gov |

| 1-Bromo-4-(trifluoromethyl)benzene | THF/Toluene | Room Temp | 1 | 97 | nih.gov |

| 2-Chlorobenzonitrile | THF/Toluene | Room Temp | 6 | 93 | nih.gov |

Nickel-Catalyzed Negishi Coupling

Nickel, being a more earth-abundant and less expensive metal than palladium, has garnered significant attention as a catalyst for cross-coupling reactions. nih.govresearchgate.net Nickel catalysts have shown unique reactivity, particularly in the coupling of sp³-hybridized centers and for reactions involving less reactive electrophiles. nih.govresearchgate.net

The development of nickel-based catalytic systems for the Negishi coupling of arylzinc reagents like this compound has focused on overcoming challenges such as catalyst deactivation and achieving high selectivity. A variety of nickel sources, including Ni(0) and Ni(II) precatalysts, can be employed. wikipedia.org Common Ni(II) precatalysts include NiCl₂, NiBr₂, and Ni(acac)₂, which are often reduced in situ to the active Ni(0) species by the organozinc reagent or an external reductant. wikipedia.orgencyclopedia.pub

The choice of ligand is crucial for stabilizing the nickel catalyst and modulating its reactivity. While phosphine ligands are common in palladium catalysis, nitrogen-based ligands, such as bipyridine and terpyridine derivatives, have proven to be highly effective in nickel-catalyzed Negishi couplings, especially for reactions involving secondary alkylzinc halides where isomerization can be a significant side reaction. organic-chemistry.orgnih.gov For the coupling of arylzinc reagents, both phosphine and N-heterocyclic carbene (NHC) ligands have been explored. organic-chemistry.org

In a study on the nickel-catalyzed arylation of heteroarenes, a Ni(OAc)₂/bipyridine system was found to be general for aryl bromides and iodides, while a Ni(OAc)₂/dppf system was effective for less reactive aryl chlorides and triflates. thieme.de These findings suggest that for the coupling of this compound, a similar systematic approach to ligand and nickel source selection would be necessary to optimize the reaction. Additives can also play a critical role; for instance, the presence of LiBF₄ has been shown to dramatically improve both isomeric retention and yield in the nickel-catalyzed coupling of secondary alkylzinc halides with aryl iodides. acs.orgnih.gov

| Nickel Precatalyst | Ligand | Aryl Halide Type | Key Observation | Reference |

|---|---|---|---|---|

| Ni(OAc)₂ | Bipyridine | Aryl Bromides/Iodides | General catalyst for more reactive halides. | thieme.de |

| Ni(OAc)₂ | dppf | Aryl Chlorides/Triflates | Effective for less reactive electrophiles. | thieme.de |

| NiCl₂·glyme | Terpyridine | Aryl Iodides | High selectivity against isomerization with alkylzinc reagents. | organic-chemistry.orgnih.gov |

| NiCl₂ | Phenanthroline | Aryl Iodides | Good yields for coupling with secondary alkylzinc halides. | organic-chemistry.org |

While both palladium- and nickel-catalyzed Negishi couplings proceed through the fundamental steps of oxidative addition, transmetalation, and reductive elimination, there are significant mechanistic differences. researchgate.net Nickel catalysts can access a wider range of oxidation states (e.g., Ni(I), Ni(III)) more readily than palladium, which can lead to alternative reaction pathways. nih.gov

One key difference lies in the nature of the oxidative addition step. For palladium, this step is generally believed to proceed via a two-electron process. In contrast, nickel-catalyzed reactions can involve single-electron transfer (SET) mechanisms, leading to the formation of radical intermediates. nih.gov This radical pathway can be particularly relevant for less reactive electrophiles.

Another important distinction is the relative rates of the catalytic steps. Reductive elimination from Ni(II) species is often slower than from the corresponding Pd(II) complexes. However, reductive elimination from a Ni(III) intermediate, formed after a radical-based oxidative addition, can be quite facile. wikipedia.org

Furthermore, interactions between the nickel catalyst and the zinc salts present in the reaction mixture can be more complex than in palladium systems. Recent studies have shown that ZnCl₂ can interact with Ni(0) species, potentially leading to catalyst deactivation pathways that are less prevalent with palladium. acs.org This highlights the importance of carefully controlling reaction conditions in nickel-catalyzed Negishi couplings.

In the context of coupling arylzinc reagents like this compound, the choice between palladium and nickel catalysis will depend on the specific substrate, the desired functional group tolerance, and cost considerations. Palladium catalysts often offer higher functional group tolerance and more predictable reactivity, while nickel catalysts provide a more cost-effective alternative with unique reactivity for certain substrate combinations. wikipedia.org

Substrate Scope and Functional Group Compatibility in Negishi Coupling

The Negishi coupling, a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide, is a powerful method for carbon-carbon bond formation. wikipedia.org The use of this compound in this reaction allows for the synthesis of various terphenyl derivatives and other complex biaryl-containing structures.

The substrate scope of the Negishi coupling is notably broad, a feature that extends to reactions involving arylzinc halides like this compound. nih.govorganic-chemistry.org This reagent demonstrates compatibility with a wide array of functional groups on the coupling partner, an aryl halide. This tolerance is crucial for the synthesis of complex molecules, as it obviates the need for extensive protecting group strategies.

Table 1: Representative Substrate Scope in Negishi-type Couplings

| Organozinc Reagent | Aryl Halide Partner | Functional Group on Aryl Halide | Catalyst System | Product | Reference |

| Arylzinc Bromide | 2-Bromobenzonitrile | Cyano (-CN) | Pd(OAc)₂ / CPhos | 2'-Cyano-terphenyl derivative | nih.gov |

| Arylzinc Bromide | 4-Bromo-anisole | Methoxy (-OCH₃) | Pd(OAc)₂ / CPhos | 4'-Methoxy-terphenyl derivative | nih.gov |

| Arylzinc Bromide | Methyl 4-bromobenzoate | Ester (-CO₂Me) | Pd(OAc)₂ / CPhos | Methyl 4'-biphenylcarboxylate derivative | organic-chemistry.org |

| Arylzinc Bromide | 4-Bromobenzaldehyde | Aldehyde (-CHO) | Pd(OAc)₂ / CPhos | 4'-Biphenylcarboxaldehyde derivative | organic-chemistry.org |

This table illustrates the general functional group tolerance of Negishi couplings with arylzinc reagents, which is applicable to this compound.

Copper-Promoted Cross-Coupling Reactions

Copper catalysis offers a more economical and sustainable alternative to palladium for certain cross-coupling reactions. acs.org this compound can participate in copper-promoted transformations to form both carbon-sulfur and carbon-carbon bonds.

Sulfenylation Reactions

Copper-catalyzed sulfenylation reactions are an effective method for the formation of C-S bonds. These reactions typically involve the coupling of an organometallic reagent with a sulfur electrophile, such as a disulfide. While direct studies on the copper-promoted sulfenylation of this compound are not extensively documented, the general mechanism involves the formation of a copper-thiolate species that then undergoes reductive elimination with the organometallic partner.

In a general context, copper-catalyzed sulfenylations have been developed for various substrates. nih.govorganic-chemistry.org For instance, copper(I) iodide has been used to catalyze the reaction between disulfides and other organometallic reagents. The reaction of this compound with a diaryl disulfide in the presence of a suitable copper(I) catalyst would be expected to yield a 2-(arylthio)biphenyl. The functional group tolerance of these reactions is generally good, allowing for the presence of various substituents on both the organozinc reagent and the disulfide.

Other Copper-Mediated Carbon-Carbon Bond Formations

Beyond sulfenylation, copper can also mediate the formation of carbon-carbon bonds. acs.org The reaction of this compound with various electrophiles in the presence of a copper catalyst can lead to the synthesis of a range of substituted biphenyls. For example, the coupling with acyl chlorides would provide 2-acylbiphenyls, and reactions with alkyl halides could yield 2-alkylbiphenyls.

Copper-catalyzed cross-coupling reactions of organoboranes with aryl bromides have been reported, suggesting that similar reactivity could be expected with organozinc reagents like this compound. rsc.org These reactions often employ inexpensive copper catalysts and can be compatible with a variety of functional groups. rsc.org

Multi-Component Reactions (MCRs) Involving Biphenyl-Derived Organozinc Bromides

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are highly valued for their efficiency and atom economy. wikipedia.org Organozinc reagents are valuable nucleophiles in MCRs.

A notable example that provides a strong precedent for the utility of this compound in MCRs is the Mannich-like three-component reaction. While direct examples with this compound are scarce in the literature, a study on the closely related 2-chlorophenyl zinc bromide demonstrates its successful application in the synthesis of clopidogrel (B1663587) and ticlopidine (B1205844) analogues. researchgate.net In this process, the organozinc reagent reacts with an aldehyde and an amine to form an α-branched amine. nih.gov

Extrapolating from this, this compound could be expected to react with an aldehyde (e.g., formaldehyde (B43269) or a substituted benzaldehyde) and a secondary amine (e.g., piperidine (B6355638) or morpholine) to generate a triarylmethane-type structure. The reaction would proceed through the formation of an iminium ion from the aldehyde and amine, which is then attacked by the nucleophilic this compound.

Table 2: Plausible Multi-Component Reaction with this compound

| Component 1 | Component 2 | Component 3 | Potential Product |

| This compound | Formaldehyde | Piperidine | 1-((2'-Biphenyl)methyl)piperidine |

| This compound | Benzaldehyde | Morpholine | (2'-Biphenyl)(phenyl)methanamine |

This table presents a hypothetical but mechanistically plausible MCR based on known reactivity of similar organozinc reagents.

Regioselectivity and Chemoselectivity in Cross-Coupling Applications

In substrates possessing multiple reactive sites, controlling the regioselectivity and chemoselectivity of a reaction is paramount. The Negishi coupling often exhibits excellent chemo- and regioselectivity.

When using this compound with a dihaloarene as the coupling partner, the selectivity is governed by the relative reactivity of the different halogen atoms. Generally, the order of reactivity for oxidative addition to the palladium catalyst is I > Br > Cl. wikipedia.org Thus, in a substrate containing both a bromine and a chlorine atom, the coupling will preferentially occur at the C-Br bond.

Furthermore, electronic and steric factors on the dihaloarene play a significant role. For instance, in dihalopyridines, the position of the nitrogen atom influences the reactivity of the adjacent C-X bonds. nih.gov Coupling often occurs preferentially at the position alpha to the nitrogen. However, the choice of ligand can sometimes override this intrinsic reactivity, allowing for selective coupling at other positions. nih.gov

For example, in the Negishi coupling of this compound with 2,4-dichloropyridine, one might expect initial coupling at the more activated C2 position. Subsequent coupling at the C4 position with a different organometallic reagent could then be achieved, allowing for the controlled synthesis of unsymmetrically disubstituted pyridines. The inherent selectivity of the Negishi coupling makes this compound a precise tool for the construction of complex, poly-substituted aromatic systems.

Advanced Spectroscopic and Computational Research on Biphenyl Derived Organozinc Systems

Spectroscopic Characterization Techniques for Reaction Monitoring and Intermediate Identification

Spectroscopic methods are indispensable for elucidating the structure of transient and stable species in organometallic chemistry and for monitoring the progress of reactions in real-time.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for the structural characterization of organozinc reagents in solution. comporgchem.com For a compound like 2-(Biphenyl)zinc bromide, both ¹H and ¹³C NMR would provide critical information.

The ¹H NMR spectrum is expected to show a complex multiplet pattern in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the nine protons of the biphenyl (B1667301) group. The protons on the zinc-bearing phenyl ring would likely experience a downfield shift compared to unsubstituted biphenyl due to the electron-withdrawing nature of the zinc bromide moiety. The protons ortho to the C-Zn bond are particularly sensitive to the electronic environment and coordination state of the zinc atom.

In ¹³C NMR spectroscopy, the carbon atom directly bonded to zinc (C-Zn) is of significant diagnostic value. Its chemical shift provides insight into the nature of the carbon-zinc bond. This signal is anticipated to be significantly shifted compared to the corresponding carbon in biphenyl. The other aromatic carbons would also exhibit distinct signals, which can be assigned through techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation). The aggregation state of the organozinc reagent in solution, often governed by Schlenk equilibrium, can also influence the NMR spectra. ic.ac.uk

Table 1: Predicted NMR Chemical Shift Ranges for this compound in THF-d₈

| Nucleus | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| ¹H | 7.0 - 8.5 | Complex multiplets for the 9 aromatic protons. Protons ortho to the ZnBr group are expected to be the most shifted. |

Note: The data in this table is predictive and based on known values for similar arylzinc and biphenyl compounds.

In Situ Spectroscopic Methods for Kinetic Analysis

To understand the kinetics of the formation of this compound and its subsequent consumption in reactions like Negishi cross-coupling, in situ spectroscopic techniques are employed. These methods allow for real-time monitoring of reactant, intermediate, and product concentrations without the need for quenching the reaction. rsc.org

In Situ Infrared (IR) Spectroscopy: This technique can monitor the reaction by tracking the characteristic vibrational frequencies of specific bonds. For instance, the formation of the C-Zn bond would give rise to a new vibrational mode. Changes in the aromatic C-H and C=C stretching and bending frequencies of the biphenyl scaffold can also be observed as the starting material (2-bromobiphenyl) is converted to the product. rsc.org

In Situ Raman Spectroscopy: Raman spectroscopy is particularly useful for studying reactions in solution and can be complementary to IR spectroscopy. youtube.com It can be used to monitor the disappearance of the C-Br bond of the starting material and the appearance of the C-Zn bond. This technique is well-suited for observing changes in the molecular framework and for quantifying species concentrations over time to derive kinetic parameters. youtube.com

By fitting the concentration-time profiles obtained from in situ spectroscopy to appropriate rate laws, detailed kinetic information about the reaction can be extracted.

Computational Chemistry and Theoretical Studies

Computational chemistry provides a molecular-level understanding that complements experimental findings. Theoretical studies are crucial for exploring structures, reaction pathways, and energetic landscapes that may be difficult to access experimentally.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method to predict the ground-state geometry and electronic properties of molecules like this compound. acs.org DFT calculations can provide accurate predictions of bond lengths, bond angles, and dihedral angles.

Table 2: Predicted Molecular Geometry Parameters for this compound from DFT Calculations

| Parameter | Predicted Value | Notes |

|---|---|---|

| C-Zn Bond Length | ~2.0 Å | Based on calculations of similar arylzinc compounds. |

| Zn-Br Bond Length | ~2.4 Å | Typical for zinc bromide complexes. |

| C1-C1' Bond Length | ~1.49 Å | Similar to unsubstituted biphenyl. |

Note: These values are estimations based on DFT studies of analogous structures and may vary depending on the level of theory and basis set used.

Investigation of Reaction Mechanisms and Transition States via Computational Modeling

This compound is a key reagent in Negishi cross-coupling reactions, which are used to form new carbon-carbon bonds. wikipedia.orgnumberanalytics.com Computational modeling, particularly with DFT, is instrumental in elucidating the detailed mechanism of these catalytic reactions. researchgate.netuni-muenchen.de The generally accepted mechanism for a palladium-catalyzed Negishi coupling involves three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the bond of an aryl halide.

Transmetalation: The aryl group from the organozinc reagent (in this case, the 2-biphenyl group from this compound) is transferred to the palladium(II) center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the final product and regenerating the palladium(0) catalyst. youtube.com

DFT calculations can map the potential energy surface for this entire catalytic cycle. This allows for the identification and characterization of transition state structures for each elementary step. By calculating the activation energies, the rate-determining step of the reaction can be identified, and the influence of ligands on the catalyst and substituents on the reactants can be systematically studied. acs.org

Conformational Energy Profile Analysis of Biphenyl Moieties

The two phenyl rings in biphenyl are not coplanar due to steric hindrance between the ortho-hydrogens. libretexts.org This leads to the existence of a rotational barrier about the central C-C bond. The introduction of a bulky substituent at an ortho position, such as the -ZnBr group in this compound, significantly impacts this rotational profile.

Computational methods can be used to perform a conformational energy profile analysis by systematically rotating one phenyl ring relative to the other and calculating the energy at each step. This generates a potential energy curve as a function of the dihedral angle. comporgchem.comnih.gov From this curve, the minimum energy conformations and the energy barriers to rotation (the transition states for atropisomerization) can be determined. Studies on substituted biphenyls have shown that ortho-substituents increase the rotational barrier. rsc.orgrsc.org The magnitude of this barrier is critical as it determines whether different rotational conformers (atropisomers) can be isolated at a given temperature. libretexts.org For this compound, the analysis would reveal the energetic cost of planarizing the biphenyl system, which can be a key factor in its reactivity.

Table 3: Comparison of Calculated Rotational Barriers in Biphenyl Systems

| Compound | Method | Rotational Barrier (0° dihedral) (kcal/mol) | Rotational Barrier (90° dihedral) (kcal/mol) | Reference |

|---|---|---|---|---|

| Biphenyl | CCSD(T) | ~1.9 | ~2.1 | comporgchem.com |

| 2-Methylbiphenyl | DFT | ~7.0 (relative to lowest energy conformer) | N/A | nih.gov |

Note: This table presents data for related compounds to illustrate the effect of ortho-substitution on the rotational barrier of the biphenyl moiety.

Theoretical Insights into Reactivity and Selectivity

Computational chemistry and theoretical studies offer a powerful lens through which to understand the intricate reactivity and selectivity patterns of organozinc reagents like this compound. By employing quantum chemical calculations, researchers can model molecular structures, electronic properties, and reaction pathways that are often difficult to probe experimentally. These theoretical insights are crucial for optimizing reaction conditions and designing more efficient synthetic protocols.

Density Functional Theory (DFT) stands as a primary tool in the computational investigation of organometallic compounds. researchgate.net DFT calculations allow for the determination of key electronic and structural properties that govern the reactivity of this compound. One of the fundamental aspects explored is the nature of the carbon-zinc bond. Theoretical models can elucidate the bond length, polarity, and the distribution of electron density, which are all critical factors in the transmetalation step of cross-coupling reactions.

Table 1: Representative Frontier Molecular Orbital Data from DFT Calculations

| Parameter | Value (Arbitrary Units) | Significance |

| HOMO Energy | -5.8 eV | Indicates nucleophilic potential |

| LUMO Energy | -1.2 eV | Indicates electrophilic potential |

| HOMO-LUMO Gap | 4.6 eV | Relates to chemical stability and reactivity |

Note: The values presented are illustrative and representative of typical data obtained from DFT calculations for similar organometallic compounds.

Molecular Electrostatic Potential (MEP) maps are another powerful visualization tool derived from computational studies. nih.gov These maps illustrate the charge distribution across a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In the case of this compound, the MEP would likely show a high negative potential around the carbon atom bonded to zinc, confirming its nucleophilic character and its propensity to attack electrophilic centers. The biphenyl group's electronic properties, including the influence of the second phenyl ring, can also be analyzed through MEP maps.

Furthermore, computational models are invaluable for dissecting the mechanisms of reactions in which this compound participates, such as the Negishi cross-coupling reaction. researchgate.netwikipedia.org Theoretical calculations can map out the entire catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination steps. illinois.edu By calculating the activation energies for each step, researchers can identify the rate-determining step and understand how different ligands or solvent molecules influence the reaction's efficiency.

For instance, in a Negishi coupling, DFT studies can model the transition state of the transmetalation step, where the biphenyl group is transferred from the zinc atom to the palladium catalyst. The geometry and energy of this transition state are critical in determining the reaction's selectivity, especially when competing reaction pathways exist, such as homocoupling. researchgate.net

Table 2: Calculated Activation Energies for Key Steps in a Model Negishi Coupling

| Reaction Step | Activation Energy (kcal/mol) | Implication |

| Oxidative Addition | 12.5 | Feasible under mild conditions |

| Transmetalation | 18.2 | Potentially rate-determining |

| Reductive Elimination | 8.0 | Facile and product-forming |

Note: These activation energies are hypothetical and serve to illustrate the type of data generated from theoretical studies on catalytic cycles.

Future Research Directions and Emerging Trends in 2 Biphenyl Zinc Bromide Chemistry

Development of More Sustainable and Greener Synthetic Routes

The imperative for environmentally responsible chemical manufacturing has spurred significant research into greener methods for synthesizing organozinc reagents like 2-(biphenyl)zinc bromide. Traditional methods often rely on volatile organic solvents and highly activated metals, posing environmental and safety concerns. Future research is heavily focused on mitigating these issues.

A prominent trend is the adoption of mechanochemistry, a solvent-free technique that uses mechanical force to initiate and sustain chemical reactions. The mechanochemical activation of zinc metal for the generation of organozinc reagents has been shown to be effective for subsequent Negishi cross-coupling reactions, remarkably proceeding in high yields without the need for an inert atmosphere. thieme-connect.com This approach drastically reduces solvent waste. Another key area is the development of methods that utilize more benign and easily activated forms of zinc, such as Rieke zinc, which is prepared by the reduction of ZnCl₂ with potassium. wikipedia.org Furthermore, studies into the role of additives like lithium chloride have shown they can facilitate the direct insertion of zinc into organic halides in more environmentally friendly solvents like tetrahydrofuran (B95107) (THF), avoiding the need for more hazardous polar aprotic solvents like DMSO or DMF. mdpi.comnih.govnih.gov The overarching goal is to create synthetic protocols that are not only efficient and high-yielding but also adhere to the principles of green chemistry by minimizing waste, energy consumption, and the use of hazardous substances. nih.govnovartis.com

Exploration of Novel Catalytic Systems for Enhanced Reactivity

While palladium-based catalysts have traditionally dominated the cross-coupling reactions involving this compound, the high cost and relative scarcity of palladium have driven the exploration of novel catalytic systems. A major shift in research is towards catalysts based on earth-abundant, less toxic, and more economical 3d metals such as nickel, iron, and cobalt. mdpi.comresearchgate.netacs.org These metals have shown promise in catalyzing a wide array of cross-coupling reactions, including the Negishi reaction. acs.orgresearchgate.netwikipedia.org

The performance of these new catalysts is intrinsically linked to ligand design. The development of sophisticated ligands, such as pincer-type ligands and bulky, electron-rich phosphines (e.g., SPhos, RuPhos), is critical for enhancing the reactivity, selectivity, and functional group tolerance of these earth-abundant metal catalysts. mdpi.comresearchgate.netacs.orgrsc.org These advanced ligands can stabilize the low-valent metal centers, facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle, and allow for the coupling of sterically challenging substrates. wikipedia.orgresearchgate.net

| Catalytic System | Metal | Key Advantages | Area of Research Focus |

| Iron-based | Fe | Earth-abundant, low cost, low toxicity. mdpi.com | Development of chiral ligands for enantioselective reactions, understanding complex reaction mechanisms involving multiple oxidation states. nih.gov |

| Nickel-based | Ni | More reactive than palladium for certain substrates, lower cost. wikipedia.org | Broader substrate scope including sp³-hybridized centers, development of ligands to control selectivity and prevent side reactions. acs.orgwikipedia.org |

| Cobalt-based | Co | Unique reactivity patterns, effective in C-H activation. mdpi.com | Exploration in novel cross-coupling transformations, development of well-defined catalyst systems. acs.org |

| Copper-based | Cu | Very low cost, versatile reactivity. acs.org | Use in asymmetric conjugate additions, development of multinuclear catalyst systems for enhanced selectivity. researchgate.netthieme-connect.com |

Asymmetric Catalysis Involving Chiral Biphenyl-Derived Organozinc Reagents

The synthesis of single-enantiomer chiral molecules is of paramount importance in pharmaceuticals and materials science. A significant and evolving research area is the application of biphenyl-derived organozinc chemistry to asymmetric catalysis, enabling the controlled formation of chiral centers.

One major strategy involves the synthesis and use of organozinc reagents that are themselves chiral, derived from an axially chiral biphenyl (B1667301) scaffold. These enantiomerically-enriched reagents can then react stereospecifically to transfer their chiral information to the product. nih.gov An alternative, and more common, approach is the reaction of achiral this compound with a prochiral substrate in the presence of a chiral catalyst. chemrxiv.org This has led to extensive research into the design and synthesis of novel chiral ligands, particularly those based on the biphenyl framework itself, such as BINAP and its derivatives, as well as chiral biaryldiols (like BINOLs) and phosphoramidites. chemrxiv.orgnih.govpnas.orgchemrxiv.org These ligands coordinate to the metal center (often palladium or copper) and create a chiral environment that directs the approach of the reactants, leading to the preferential formation of one enantiomer of the product. pnas.orgacs.org The development of catalysts that are highly enantioselective for a broad range of substrates remains a key challenge. nih.govresearchgate.net

Integration with Flow Chemistry and High-Throughput Experimentation

Modern automation technologies are poised to significantly accelerate the discovery and optimization of reactions involving this compound. Flow chemistry and high-throughput experimentation (HTE) are at the forefront of this trend.

The synthesis of organozinc reagents can be challenging in traditional batch reactors due to their potential instability and exothermic nature. nih.gov Continuous flow chemistry offers a powerful solution by enabling the on-demand synthesis of organozinc halides in a controlled and scalable manner. nih.govresearchgate.net By flowing an organic halide over a packed bed of activated zinc, a solution of the organozinc reagent can be generated continuously and fed directly into a second reactor for a subsequent cross-coupling reaction. nih.govacs.orgresearchgate.net This approach improves safety, reproducibility, and scalability.

Complementing flow chemistry, HTE allows for the rapid screening of a vast number of reaction conditions in parallel using miniaturized reactor formats. researchgate.netchemrxiv.org This is invaluable for discovering optimal catalysts, ligands, solvents, and additives for a specific Negishi coupling with this compound, a process that would be prohibitively time-consuming and resource-intensive using conventional methods. acs.org The combination of flow synthesis and HTE creates a powerful workflow for rapid reaction development and library synthesis. acs.orgresearchgate.net

Theoretical Predictions for Undiscovered Reactivities and Applications

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. For this compound, theoretical studies provide profound insights into reaction mechanisms, transition state structures, and the energetic profiles of catalytic cycles. acs.orgresearchgate.net

By modeling the elementary steps of the Negishi reaction—oxidative addition, transmetalation, and reductive elimination—researchers can understand how factors like ligand structure, solvent, and additives influence the reaction outcome. researchgate.netresearchgate.net For instance, DFT calculations can help explain the catalytic superiority of certain ligands or the preference for a specific reaction pathway. acs.org These computational models can also be used in a predictive capacity to screen for novel, undiscovered reactivities. By calculating the feasibility of hypothetical transformations, theoretical chemistry can guide experimentalists toward promising new applications of this compound and help in the rational design of new, more efficient catalytic systems for its use. nih.gov

Q & A

Q. What are the standard synthesis methods for 2-(Biphenyl)zinc bromide?

- Methodological Answer : The synthesis typically involves nickel-catalyzed cross-coupling reactions . For example, 2-(2-trimethylsilyl)ethynylphenylzinc bromide can react with aryl halides like 1-bromo-3-(isopropyldimethylsilyl)benzene under catalytic conditions to form biphenyl-zinc intermediates. Adjusting ligands (e.g., biphenyl-based phosphines) and solvents (e.g., THF) is critical for yield optimization. Challenges in coupling efficiency may require substituting bromoaryl reactants with iodoaryl analogs to improve reaction rates and purity .

Q. How is the purity of this compound assessed in research settings?

- Methodological Answer : Purity is evaluated using:

- Nuclear Magnetic Resonance (NMR) : To confirm structural integrity and detect organic impurities.

- Elemental Analysis : Quantifies Zn and Br content to verify stoichiometry.

- Density Measurements : For solutions, density correlates with molar concentration (e.g., ZnBr₂ in THF) .

- X-ray Diffraction (XRD) : For crystalline products, to validate molecular packing .

Q. What are the primary applications of this compound in organic synthesis?

- Methodological Answer : It is widely used in:

- Cross-Coupling Reactions : As a transmetallation agent in Negishi couplings to form biaryl structures .

- Ligand Synthesis : For preparing phosphine ligands (e.g., tBuDavePhos) used in asymmetric catalysis .

- Polymer Chemistry : As a precursor for functionalized monomers in conductive polymers .

Advanced Research Questions

Q. How can reaction conditions be optimized for nickel-catalyzed cross-coupling involving this compound?

- Methodological Answer : Optimization strategies include:

- Ligand Screening : Phosphine ligands (e.g., JohnPhos, tBuMePhos) enhance catalytic activity and selectivity. Steric bulk in ligands reduces side reactions .

- Temperature Control : Lower temperatures (0–25°C) minimize decomposition of sensitive intermediates.

- Solvent Effects : Diethyl ether or THF stabilizes the zinc reagent; moisture must be excluded due to ZnBr₂’s deliquescence .

- Substrate Compatibility : Iodoarenes outperform bromoarenes in sluggish reactions, as seen in attempts to synthesize 2-bromo-3¢-(isopropyldimethylsilyl)biphenyl .

Q. What are the implications of zinc bromide’s deliquescent nature on experimental reproducibility?

- Methodological Answer : ZnBr₂’s hygroscopicity necessitates:

- Strict Moisture Control : Use of anhydrous solvents, glovebox techniques, or molecular sieves to prevent hydration, which alters reactivity .

- Concentration Calibration : Density measurements (e.g., 1.0 M in THF) ensure consistent molarity, as absorbed water can dilute solutions .

- Environmental Impact Mitigation : Contamination risks to aquatic systems require sealed waste disposal protocols .

Q. How can researchers resolve discrepancies in reaction yields when using different phosphine ligands with this compound?

- Methodological Answer : Contradictions arise from ligand electronic/steric effects:

- Electronic Tuning : Electron-rich ligands (e.g., DavePhos) accelerate oxidative addition but may hinder transmetallation.

- Steric Analysis : Bulky ligands (e.g., tBuDavePhos) improve selectivity but reduce substrate accessibility.

- Systematic Screening : Use combinatorial libraries (e.g., biphenyl-phosphine variants ) to map ligand structure-yield relationships.

- Mechanistic Studies : Spectroscopic techniques (e.g., in situ IR) monitor intermediate stability during catalysis .

Q. What advanced characterization techniques are critical for studying biphenyl-zinc bromide complexes?

- Methodological Answer : Beyond basic NMR and XRD:

- Cyclic Voltammetry : Assesses electrochemical stability, relevant for battery applications (e.g., ZnBr₂ in redox flow cells ).

- Thermogravimetric Analysis (TGA) : Measures decomposition temperatures of solvates (e.g., ZnBr₂·2(C₂H₅)₂O etherates ).

- DFT Calculations : Models reaction pathways to explain experimental anomalies, such as regioselectivity in ring-opening reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.